7-[(4-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one
CAS No.:
Cat. No.: VC10898120
Molecular Formula: C22H15FO3
Molecular Weight: 346.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H15FO3 |
|---|---|
| Molecular Weight | 346.3 g/mol |
| IUPAC Name | 7-[(4-fluorophenyl)methoxy]-4-phenylchromen-2-one |
| Standard InChI | InChI=1S/C22H15FO3/c23-17-8-6-15(7-9-17)14-25-18-10-11-19-20(16-4-2-1-3-5-16)13-22(24)26-21(19)12-18/h1-13H,14H2 |
| Standard InChI Key | OUGRNQUOCHWEQD-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OCC4=CC=C(C=C4)F |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OCC4=CC=C(C=C4)F |
Introduction
7-[(4-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of coumarins, which are characterized by a benzopyrone structure. This compound features a unique arrangement of substituents, including a 4-fluorobenzyl ether group at position 7 and a phenyl group at position 4 on the chromen-2-one core. The presence of fluorine in the structure enhances its potential biological activity and chemical reactivity, making it an interesting subject for medicinal chemistry research.
Synthesis of 7-[(4-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one
The synthesis of this compound typically involves several steps, starting with appropriate precursors such as 4-phenyl-2H-chromen-2-one and 4-fluorobenzyl chloride. The reaction is often facilitated by a base like potassium carbonate or sodium hydroxide to promote nucleophilic substitution, leading to the formation of the desired ether linkage.
Synthetic Route
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Starting Materials: 4-phenyl-2H-chromen-2-one and 4-fluorobenzyl chloride.
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Reaction Conditions: The reaction is carried out in a suitable solvent with a base such as potassium carbonate.
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Reaction Mechanism: The 4-fluorobenzyl chloride reacts with the hydroxyl group of 4-phenyl-2H-chromen-2-one to form the desired product through an etherification reaction.
Biological Activities and Potential Applications
Coumarin derivatives, including 7-[(4-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one, exhibit a range of biological activities. These include potential anti-inflammatory and anticancer properties, although further research is needed to confirm these effects.
Biological Activity Overview
| Biological Activity | Description |
|---|---|
| Anti-inflammatory | Potential to inhibit inflammatory pathways. |
| Anticancer | May inhibit enzymes linked to cancer progression. |
| Other Activities | Further studies required to elucidate additional biological effects. |
Comparison with Similar Compounds
Several compounds share structural similarities with 7-[(4-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one, each with unique characteristics:
Supplier Information
| Supplier | Product Details | Price |
|---|---|---|
| Sigma-Aldrich | 25 mg quantity | $30.70 |
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